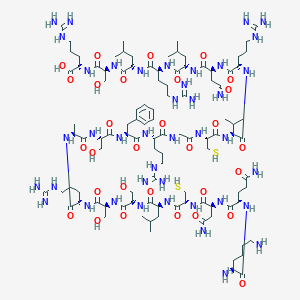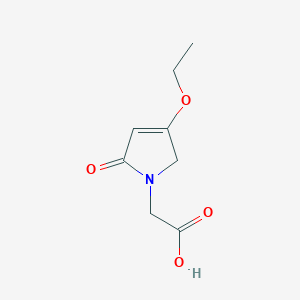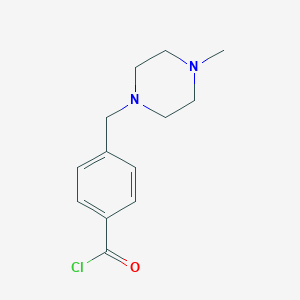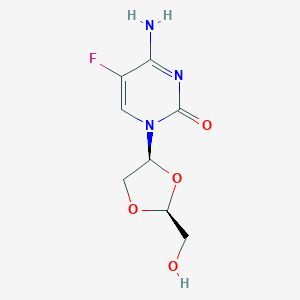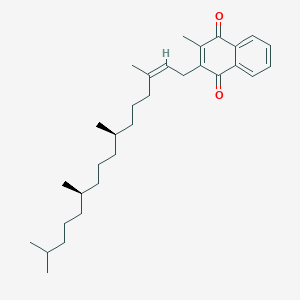
Phytonadione, (Z)-
Vue d'ensemble
Description
Phytonadione, commonly known as vitamin K1, is a vital nutrient that plays a crucial role in blood clotting and bone metabolism. Although the provided papers do not directly discuss phytonadione, they do touch upon related compounds and biological processes that can be tangentially related to the functions of vitamin K1 in the body. For instance, the synthesis of phytochelatins (PCs) is essential for the detoxification of metals like zinc in plants, which could be indirectly related to the role of vitamins in metal ion homeostasis in organisms .
Synthesis Analysis
The papers provided do not specifically address the synthesis of phytonadione. However, they do offer insights into the synthesis of related compounds. For example, the synthesis of zinc oxide nanoparticles (ZnO NPs) using Papaver somniferum L. demonstrates the potential of plant-mediated synthesis methods, which could be considered when exploring eco-friendly synthesis routes for phytonadione . Additionally, the synthesis of poly-Z-isomers of a C20 analogue of phytoene provides an example of how organic synthesis can be used to create complex molecules with multiple double bonds, which could be relevant when considering the synthesis of phytonadione with its quinone structure .
Molecular Structure Analysis
While the papers do not discuss the molecular structure of phytonadione directly, they do provide information on the structural analysis of related compounds. For instance, the characterization of ZnO NPs using various spectroscopic and microscopic techniques could be analogous to the methods used to analyze the molecular structure of phytonadione . The detailed stereochemistry of poly-Z-isomers of phytoene analogues also highlights the importance of understanding the configuration of double bonds in molecules, which is relevant to the structure of phytonadione .
Chemical Reactions Analysis
The provided papers do not cover the chemical reactions specifically involving phytonadione. However, they do mention the role of phytochelatins in metal sequestration, which could be extrapolated to the general concept of how phytonadione might interact with metal ions, given its role in the biological systems . The synthesis of various isomers of phytoene analogues also sheds light on the types of chemical reactions that might be used to manipulate double bonds in the synthesis of vitamin K-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phytonadione are not directly discussed in the provided papers. Nonetheless, the analysis of ZnO NPs, including their optical properties and biocompatibility, could provide a framework for discussing the properties of phytonadione, such as its absorption characteristics and interaction with biological systems . The study of phytochelatins and their role in zinc homeostasis also indirectly relates to the importance of understanding the physical and chemical properties of molecules involved in metal ion interactions .
Applications De Recherche Scientifique
Treatment and Prevention of Coumarin Toxicity
Application : Phytonadione is used for the treatment and prevention of coumarin toxicity .
Methods : It is administered via a 0 to 20 mg/50 mL or 21 to 50 mg/100 mL intravenous (IV) solution in 5% .
Cosmetic Dermatology
Application : A gel containing 2% phytonadione, 0.1% retinol, and 0.1% vitamins C and E has been used to reduce dark under-eye circles and wrinkles .
Methods : The gel formulation was applied twice daily to the lower eyelid site for 8 weeks .
Results : The topical application of the gel decreased haemostasis and wrinkles after 8 weeks of treatment. Of 57 patients, 27 (47%) had reductions in haemostasis .
Regulating Cell Growth and Proliferation
Field : Cellular Biology
Application : Recent research suggests that Phytonadione, (Z)-, may be involved in regulating cell growth and proliferation.
Modulating the Immune System
Field : Immunology
Application : Phytonadione, (Z)-, is being investigated for its potential role in modulating the immune system.
Anticoagulant Therapy
Application : Phytonadione is used in patients on long-term oral anticoagulant therapy, such as warfarin .
Methods : It is administered intravenously to patients who are not bleeding but require anticoagulation therapy before a diagnostic or therapeutic procedure .
Results : In a study of 105 patients, two (1.9%) had suspected adverse reactions to intravenous phytonadione (dyspnea and chest tightness during infusion). None had thromboembolism after surgery, although 2 (2.4%) of the 82 patients had procedure-associated major bleeding .
Determination of Vitamin K1 Isomers in Human Plasma
Field : Bioanalytical Sciences
Application : A new LC-MS/MS method for the determination of vitamin K1 isomers in human plasma samples was developed, validated, and successfully used in clinical studies .
Methods : Human plasma containing E/Z-phytonadione (E/Z vitamin K1) and the internal standard, E/Z phytonadione D (E/Z vitamin K1-D 7 7), is extracted by using an organic solvent (liquid-liquid extraction). After evaporation and reconstitution, an aliquot is injected on a Sciex API 5000 LC-MS/MS equipped with an HPLC column .
Results : The range of quantitation is 0.500 to 150 ng/mL for E vitamin K1 and 0.300 to 90.0 ng/mL for Z vitamin K1 based on the analysis of 0.500 mL of human plasma .
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-ODDKJFTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166864 | |
| Record name | Phytonadione, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phytonadione, (Z)- | |
CAS RN |
16033-41-3, 79082-95-4 | |
| Record name | Phytonadione, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytonadione, (Z)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytonadione, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYTONADIONE, (Z)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHYTONADIONE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



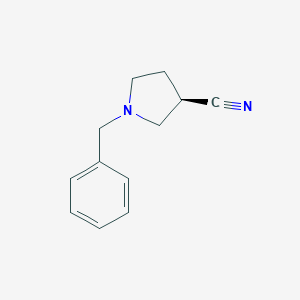


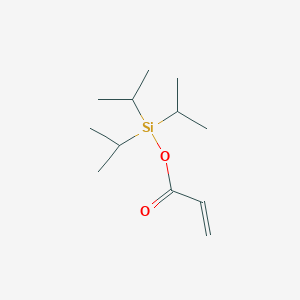
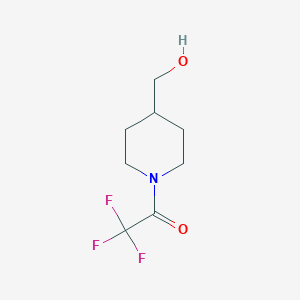

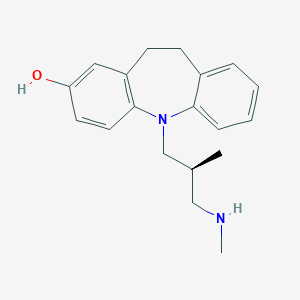
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
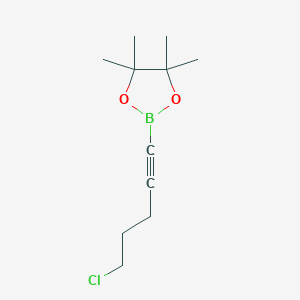
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
